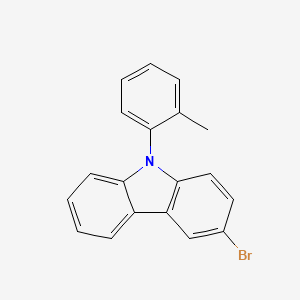

3-Bromo-9-(o-tolyl)-9H-carbazole

Description

Contextual Significance of Carbazole (B46965) Derivatives in Contemporary Chemical Research

Carbazole and its derivatives have emerged as a "privileged scaffold" in organic chemistry, a term used to describe molecular frameworks that can bind to multiple biological receptors or serve as versatile building blocks for materials with unique properties. chembk.commdpi.com The carbazole unit, a tricyclic aromatic heterocycle, possesses a rigid and planar structure with a strong electron-donating nature. sigmaaldrich.com These characteristics are highly desirable for applications in materials science and medicinal chemistry.

In the realm of materials science, carbazole derivatives are cornerstones in the development of organic electronics. mdpi.com Their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics make them integral components of:

Organic Light-Emitting Diodes (OLEDs): Used as host materials, hole-transporting layers (HTLs), and emissive materials. ossila.comnih.gov

Organic Photovoltaics (OPVs) / Solar Cells: Employed to facilitate light absorption and efficient charge separation.

Perovskite Solar Cells: Utilized as effective hole-transporting materials to enhance efficiency and stability. ossila.com

The ability to easily modify the carbazole core at various positions (such as the 3, 6, and 9 positions) allows for the fine-tuning of its electronic and physical properties, making it a highly adaptable platform for creating novel functional molecules. quora.com

Specific Research Focus on 3-Bromo-9-(o-tolyl)-9H-carbazole within Advanced Organic Materials

The specific structure of This compound suggests a clear research trajectory as a building block for advanced organic materials. The molecule combines three key features:

The Carbazole Core: Provides the fundamental hole-transporting capabilities and thermal stability.

The Bromo Substituent at the 3-position: This is a crucial functional handle. The bromine atom can be readily converted into other functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of more complex molecules like polymers, dendrimers, or bipolar host materials. Furthermore, substitution at the 3-position is known to reduce the likelihood of oxidation, leading to more stable materials. ossila.com

The o-tolyl Group at the 9-position (N-atom): The attachment of an aryl group at the nitrogen atom is a common strategy to enhance the solubility and thermal stability (e.g., increasing the glass transition temperature) of the carbazole unit. sigmaaldrich.com The ortho-methyl substitution on the phenyl ring is particularly significant.

Research on this specific compound would likely focus on its potential as an intermediate for creating larger, high-performance molecules for organic electronics, leveraging the reactivity of the bromine atom.

Overview of Key Research Areas and Challenges for the Compound

The primary research area for This compound would be its application as a precursor in organic electronics. However, its unique ortho-substitution presents specific challenges and areas of investigation not present in its more common meta and para isomers.

Key Research Areas:

Synthesis of Novel Host Materials: Using the bromo group as a reactive site to build larger, asymmetric molecules for hosting phosphorescent or TADF emitters in OLEDs.

Development of Hole-Transporting Materials: Investigating its properties as a stable HTL in perovskite solar cells or OLEDs.

Study of Steric Effects: Analyzing how the ortho-tolyl group influences the material's properties, such as its solubility, film-forming ability, and thermal stability.

Key Challenges—The "Ortho Effect":

The most significant challenge and area of scientific interest for this compound is the "ortho effect." wikipedia.org The methyl group at the ortho position of the tolyl ring introduces considerable steric hindrance. This has several predictable consequences:

Disrupted Planarity: The steric clash between the ortho-methyl group and the carbazole core would force the tolyl ring to twist significantly out of the plane of the carbazole unit. This twisting can disrupt the π-conjugation between the two systems, which would alter the electronic and photophysical properties compared to the flatter para isomer. wikipedia.orgwordpress.com

Synthetic Accessibility: The synthesis of N-aryl carbazoles often involves coupling reactions. The steric bulk of the o-tolyl group could make these reactions more difficult, potentially leading to lower yields compared to the synthesis of meta or para isomers.

Modified Electronic Properties: While disrupting conjugation, the twisted structure could also be beneficial. It might lead to a higher triplet energy, which is desirable for host materials in blue OLEDs, and could prevent unwanted intermolecular interactions (aggregation) in the solid state, which can improve the performance of thin-film devices.

Due to these challenges, particularly in synthesis, there is a noticeable lack of available data and commercial suppliers for the ortho-isomer compared to its relatives.

Below are the properties of the parent compound, 3-Bromo-9H-carbazole , and the more widely studied isomer, 3-Bromo-9-(p-tolyl)-9H-carbazole , which provide context for the anticipated characteristics of the ortho variant.

Table 1: Physicochemical Properties of 3-Bromo-9H-carbazole

| Property | Value | Source |

|---|---|---|

| CAS Number | 1592-95-6 | ossila.comnih.gov |

| Molecular Formula | C₁₂H₈BrN | nih.gov |

| Molecular Weight | 246.10 g/mol | nih.gov |

| Appearance | White to light yellow solid | chemicalbook.com |

| Melting Point | ~195-201 °C | chemicalbook.comepa.gov |

Table 2: Physicochemical Properties of 3-Bromo-9-(p-tolyl)-9H-carbazole

| Property | Value | Source |

|---|---|---|

| CAS Number | 731016-44-7 | starshinechemical.comchemicalbook.com |

| Molecular Formula | C₁₉H₁₄BrN | starshinechemical.comchemicalbook.com |

| Molecular Weight | 336.23 g/mol | starshinechemical.comchemicalbook.com |

| Appearance | White to light yellow powder/crystal | chembk.com |

| Melting Point | 156.0 to 160.0 °C | chembk.comchemicalbook.com |

Properties

Molecular Formula |

C19H14BrN |

|---|---|

Molecular Weight |

336.2 g/mol |

IUPAC Name |

3-bromo-9-(2-methylphenyl)carbazole |

InChI |

InChI=1S/C19H14BrN/c1-13-6-2-4-8-17(13)21-18-9-5-3-7-15(18)16-12-14(20)10-11-19(16)21/h2-12H,1H3 |

InChI Key |

IJYJPKZJIMNXOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Functionalization of 3 Bromo 9 O Tolyl 9h Carbazole

Precursor Synthesis and Bromination Strategies at the Carbazole (B46965) Scaffold

The foundation of synthesizing 3-bromo-9-(o-tolyl)-9H-carbazole lies in the careful construction and modification of the carbazole framework. This involves two key stages: the regioselective bromination of the basic 9H-carbazole structure and the introduction of the o-tolyl group at the nitrogen atom.

Regioselective Bromination of 9H-Carbazole at the 3-Position

The introduction of a bromine atom at the 3-position of the 9H-carbazole core is a crucial step that paves the way for further functionalization. This is typically achieved through electrophilic substitution reactions, with N-bromosuccinimide (NBS) being the most commonly employed brominating agent due to its mild and selective nature. ossila.com The reaction conditions can be fine-tuned to favor the formation of the 3-bromo isomer.

Table 1: Comparison of Bromination Protocols for 9H-Carbazole

| Protocol | Brominating Agent | Solvent | Temperature | Reaction Time | Yield of 3-bromo-9H-carbazole |

| Protocol A | N-bromosuccinimide (NBS) | Chloroform | Room Temperature | 6 minutes | 89% |

| Protocol B | N-bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to Room Temperature | 24 hours | 47% (crystallized) |

N-Substitution with o-Tolyl Group via Cross-Coupling or N-Arylation Techniques

Following the successful bromination of the carbazole core, the next critical step is the introduction of the o-tolyl group at the nitrogen atom (N-arylation). This is accomplished through various cross-coupling reactions, with palladium and copper-catalyzed methods being the most prominent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-nitrogen bonds. In this context, 3-bromo-9H-carbazole can be reacted with an o-tolylboronic acid in the presence of a palladium catalyst and a suitable base. This method is valued for its high functional group tolerance and generally good yields. A recent development in this area is the use of a magnetically recoverable palladium nanocatalyst supported on biochar, which allows for a more environmentally friendly and efficient process under microwave irradiation. organic-chemistry.org

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, represents a classical yet highly effective method for attaching aryl groups to nitrogen-containing heterocycles. nih.gov This approach typically involves the reaction of 3-bromo-9H-carbazole with an o-tolyl halide (such as o-bromotoluene or o-iodotoluene) in the presence of a copper catalyst and a base. nih.govchemicalbook.com The reaction is often carried out in a high-boiling solvent like DMF at elevated temperatures. chemicalbook.com The use of ligands can significantly enhance the efficiency and mildness of these copper-catalyzed reactions. nih.gov

To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a valuable technique in organic chemistry. organic-chemistry.orgepa.gov For the N-arylation of 3-bromocarbazole, microwave irradiation can significantly reduce the reaction time from hours to mere minutes. organic-chemistry.org For instance, a one-pot synthesis of 9H-carbazoles has been developed using a microwave-assisted palladium-catalyzed tandem reaction, which combines Buchwald-Hartwig amination and direct arylation. organic-chemistry.org This method, utilizing a magnetically recoverable palladium nanocatalyst, achieves high yields in as little as 25 minutes. organic-chemistry.org Microwave-assisted N-alkylation of carbazoles has also been reported, demonstrating the broad applicability of this technology. epa.gov

Post-Synthetic Functionalization of the Bromine Moiety in this compound

The bromine atom at the 3-position of the 9-(o-tolyl)-9H-carbazole molecule serves as a versatile handle for a wide array of post-synthetic modifications. This allows for the introduction of various functional groups, leading to the creation of a diverse library of carbazole derivatives with tailored properties.

The bromo-substituent makes the molecule amenable to further cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of aryl, vinyl, and alkynyl groups, respectively. These transformations are instrumental in building more complex molecular architectures for applications in materials science, particularly for organic light-emitting diodes (OLEDs). ossila.com Furthermore, the bromine can be converted to other functionalities, such as cyano groups, which can influence the electronic properties of the molecule. mdpi.com The reactivity of the bromine atom provides a strategic entry point for fine-tuning the photophysical and electronic characteristics of the 9-(o-tolyl)-9H-carbazole scaffold.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Sonogashira, Heck, Negishi)

The bromine atom at the 3-position of this compound is a key feature, enabling a variety of palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures. These reactions are fundamental for extending the π-conjugated system of the carbazole core, a crucial aspect for applications in organic electronics.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool in this context. wikipedia.orglibretexts.org This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, allows for the introduction of various substituted acetylenic moieties at the 3-position of the carbazole. wikipedia.org The resulting arylalkynes are valuable intermediates for creating more complex conjugated systems. libretexts.orgwashington.edu

The Heck reaction provides another avenue for C-C bond formation, reacting the bromo-carbazole with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene. wikipedia.orgbeilstein-journals.org This reaction is known for its ability to form substituted alkenes with high stereoselectivity. organic-chemistry.org While highly effective for aryl iodides, the coupling of aryl bromides like this compound can sometimes be challenging due to potential dehalogenation side reactions. beilstein-journals.org

The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide, catalyzed by a palladium or nickel complex. researchgate.net This method is noted for its high functional group tolerance and has been successfully employed for the methylation of bromoarenes using dimethylzinc. researchgate.net

| Reaction | Reactant | Catalyst/Reagents | Product | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-9-(o-tolyl)-9H-carbazole | Forms C(sp)-C(sp2) bonds; extends π-conjugation. wikipedia.orglibretexts.org |

| Heck Reaction | Alkene | Pd catalyst, Base | 3-Alkenyl-9-(o-tolyl)-9H-carbazole | Forms C(sp2)-C(sp2) bonds; high stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | 3-Alkyl/Aryl-9-(o-tolyl)-9H-carbazole | High functional group tolerance. researchgate.net |

Introduction of Diverse Functional Groups at the 3-Position

Beyond carbon-carbon bond formation, the bromine atom at the 3-position of this compound facilitates the introduction of a wide array of other functional groups. Nucleophilic substitution reactions can be employed to replace the bromine with various heteroatom-containing moieties. For instance, phosphinoylated and phosphonoylated derivatives of similar N-heterocycles have been synthesized via Hirao reactions, a palladium-catalyzed C-P bond formation. researchgate.net

Furthermore, the strategic placement of substituents on the carbazole ring is crucial for tuning its electronic and physical properties. Functionalization at the 3- and 6-positions with electron-withdrawing groups, for example, has been shown to increase the binding affinities of carbazole-based receptors by enhancing the hydrogen bond donating ability of the carbazole N-H. nih.gov While the focus here is on the 9-tolyl derivative, these principles of functionalization remain relevant.

C-H Functionalization Strategies on Carbazole Derivatives Relevant to this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying carbazole scaffolds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itecust.edu.cn

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have been instrumental in the direct functionalization of C-H bonds in carbazoles. chim.itconsensus.app These methods allow for the introduction of alkyl, aryl, and other functional groups at various positions on the carbazole core. chim.it The use of a directing group, which coordinates to the metal center and positions it for a specific C-H bond cleavage, is a common strategy to achieve regioselectivity. nih.gov However, recent advancements have also focused on developing directing-group-free methods. nih.gov

For instance, palladium-catalyzed C-H alkylation and acylation of carbazoles have been achieved using norbornene as a transient directing mediator. nih.gov Ruthenium-catalyzed C1-H bond arylation of 9-(pyrimidin-2-yl)-9H-carbazole has also been reported, showcasing the potential for regioselective functionalization. chim.it

Regioselectivity Control in Carbazole C-H Functionalization

Controlling the regioselectivity of C-H functionalization on the carbazole nucleus is a significant challenge due to the presence of multiple, electronically similar C-H bonds. chim.itecust.edu.cn The outcome of the reaction is often dictated by the directing group employed and the specific reaction conditions. nih.gov For example, the use of a pivaloyl group as a directing group on the indole (B1671886) nitrogen can direct palladium-catalyzed arylation to the C4 position. nih.gov Similarly, oxygen chelation-assisted, palladium-catalyzed C-H activation has been used to achieve regioselective C7 arylation in benzothiazoles, a principle that can be extended to carbazole systems. nih.gov The steric and electronic properties of the substituent at the 9-position, such as the o-tolyl group in the title compound, can also influence the regiochemical outcome of C-H functionalization reactions.

Cascade Annulation and Intramolecular Cyclization Methods for Carbazole Frameworks

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex carbazole-containing polycyclic structures. nih.gov

Lewis acid-catalyzed cascade annulation methods have been developed for the synthesis of functionalized carbazoles. nih.gov These reactions can proceed through various pathways, including Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization, to build highly substituted carbazole frameworks in a one-pot reaction. nih.govrsc.org

Palladium-catalyzed cascade annulation of 2-vinylbenzaldehydes with indoles has been shown to produce 6-(3-indolyl)benzo[b]carbazoles through a sequence of double intermolecular addition, intramolecular migrations, and oxidative aromatization. ecust.edu.cn Similarly, palladium-catalyzed intermolecular carbopalladation-annulation of haloaryl heterocycles with alkynes offers a route to tetracyclic systems containing a fused six-membered ring. nih.gov

Intramolecular cyclization is another key strategy for constructing fused carbazole systems. rsc.org For example, palladium-catalyzed intramolecular C-H functionalization of biaryl acetamides can lead to the formation of N-acetylcarbazoles. nih.gov Brønsted acid-catalyzed intramolecular cyclization of 3-cyanoacetamide pyrroles has also been used to synthesize benzo[a]carbazole derivatives. rsc.org

| Strategy | Key Features | Example Reaction |

|---|---|---|

| Lewis Acid-Catalyzed Cascade Annulation | One-pot synthesis of highly substituted carbazoles via multiple bond formations. nih.govrsc.org | Friedel-Crafts arylation followed by electrocyclization. nih.gov |

| Palladium-Catalyzed Cascade Annulation | Efficient construction of polycyclic carbazoles from simple starting materials. ecust.edu.cnnih.gov | Annulation of 2-vinylbenzaldehydes with indoles. ecust.edu.cn |

| Intramolecular Cyclization | Formation of fused ring systems through internal C-H functionalization or other cyclization pathways. rsc.orgnih.gov | Pd-catalyzed cyclization of biaryl acetamides. nih.gov |

Electronic and Optoelectronic Properties Research of 3 Bromo 9 O Tolyl 9h Carbazole and Its Derivatives

Charge Transport Characteristics and Hole Mobility Studies

The ability of a material to transport charge is fundamental to the performance of any electronic device. In many organic semiconductors, particularly those based on carbazole (B46965), hole transport is the dominant charge conduction mechanism. rsc.orgresearchgate.net The investigation into the charge transport characteristics and hole mobility of 3-Bromo-9-(o-tolyl)-9H-carbazole and its derivatives is crucial for optimizing their use in devices like OLEDs and perovskite solar cells (PSCs), where they often function as hole transport materials (HTMs). rsc.orgmdpi.com

Experimental Determination of Hole-Transport Capabilities

The experimental determination of hole mobility in carbazole-based materials is typically carried out using techniques such as the time-of-flight (TOF) method or by fabricating hole-only devices and analyzing their space-charge-limited current (SCLC) characteristics. nih.gov For carbazole derivatives, reported hole mobilities can vary significantly depending on the molecular structure and measurement conditions, often falling within the range of 10⁻⁵ to 10⁻³ cm²/V·s. nih.gov

For instance, studies on carbazole-based polymers have shown that higher molecular weight can lead to increased hole mobility. nih.gov In one study, a higher molecular weight polymer (PBCzA-H) exhibited a hole mobility of 4.33 ± 1.25 × 10⁻⁵ cm²/V·s, which was nearly three times higher than its lower molecular weight counterpart. nih.gov In the context of small molecules, the planar structure of the carbazole core is known to facilitate hole mobility, with some derivatives achieving values in the order of 10⁻³ cm²/V·s. While specific experimental data for this compound is not widely published, the properties of its isomer, 3-Bromo-9-(p-tolyl)-9H-carbazole, suggest that it serves as an effective charge transport material. The hole mobility of carbazole derivatives is a key parameter in the performance of perovskite solar cells, where efficient hole extraction from the perovskite layer is essential. rsc.org

Table 1: Experimentally Determined Hole Mobility for Selected Carbazole Derivatives

| Compound/Material | Measurement Technique | Hole Mobility (μh) [cm²/V·s] | Reference |

|---|---|---|---|

| PBCzA-H (Polymer) | SCLC | 4.33 x 10⁻⁵ | nih.gov |

| PBCzA-L (Polymer) | SCLC | 1.50 x 10⁻⁵ | nih.gov |

| 3-Bromo-9-(p-tolyl)-9H-carbazole Derivative | General Value | ~10⁻³ | |

| DiPICz (Carbazole Derivative) | Marcus Theory Calculation | 6.02 x 10⁻⁴ | researchgate.net |

| C-Py-Cbz (Nanohoop) | OFET | 3.4 x 10⁻⁶ | umons.ac.be |

Influence of Molecular Structure on Charge-Carrier Mobility

The molecular structure of carbazole derivatives has a profound impact on their charge-carrier mobility. Key factors include the planarity of the carbazole core, the nature and position of substituents, and the resulting intermolecular interactions in the solid state. figshare.comresearchgate.net

The substitution pattern on the carbazole ring is a critical design element. For this compound, the bromine atom at the 3-position and the o-tolyl group at the 9-position (nitrogen atom) dictate its electronic properties and molecular packing. The bromine atom can influence electron distribution and provides a reactive site for further functionalization via cross-coupling reactions. The o-tolyl group, due to its position, can induce significant steric hindrance, which affects the dihedral angle between the tolyl ring and the carbazole plane. This steric effect can disrupt π-π stacking and intermolecular packing, which might lead to lower mobility compared to its p-tolyl isomer, where steric hindrance is less pronounced. However, a twisted conformation can also be beneficial by increasing solubility and promoting amorphous film formation, which is desirable in some device applications. researchgate.net

In contrast, creating more planar and extended π-conjugated systems, for example by forming carbazolocarbazole isomers, can lead to dense packing and significantly higher hole mobilities, with values reaching up to 1.3 cm² V⁻¹ s⁻¹. figshare.com The inclusion of certain spacer units, like ethynylene groups, can also enhance electronic delocalization and improve charge transport. bohrium.com Conversely, flexible alkyl chains can disrupt intermolecular packing and negatively impact mobility. Therefore, a delicate balance between solubility, thermal stability, and efficient intermolecular electronic coupling is necessary to design high-mobility hole-transporting materials. researchgate.net

Photophysical Behavior and Excited State Dynamics

The photophysical properties of this compound and its derivatives are central to their application in light-emitting devices. These properties include their ability to absorb and emit light, the efficiency of these processes (quantum yield), and the management of excited states (excitons) to maximize device performance. mdpi.comitu.edu.trresearchgate.net

Fluorescence Emission Characteristics and Quantum Yield

Carbazole-based molecules are known for their strong fluorescence, typically in the blue or violet-blue region of the spectrum. researchgate.net The emission wavelength and fluorescence quantum yield are highly dependent on the molecular structure and the solvent environment. researchgate.netresearchgate.net For this compound derivatives, the electronic interplay between the electron-donating carbazole core, the electron-withdrawing bromine atom, and the tolyl substituent determines the energy of the excited state and thus the emission color.

Studies on related compounds show that the introduction of different functional groups allows for the tuning of emission from deep blue to green-yellow. researchgate.net For example, 3-Bromo-9-(p-tolyl)-9H-carbazole has been noted for its role in donor-acceptor systems that exhibit intramolecular charge transfer (ICT), leading to emission in the 535–560 nm range. The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter for emissive materials. Carbazole derivatives can exhibit very high quantum yields, sometimes approaching 0.98. researchgate.net The photophysical properties are often investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. mdpi.com

Table 2: Photophysical Data for Selected Carbazole-Based Compounds

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| IDC-PA | N/A | N/A | 0.84 | mdpi.com |

| IDC-Py | N/A | N/A | 0.78 | mdpi.com |

| Carbazole Derivative (Compound 4) | N/A | Blue Emission | 0.98 | researchgate.net |

| 1F (o-carboranyl derivative) | ~329 | N/A | N/A | mdpi.com |

Triplet Exciton (B1674681) Management and Energy Transfer Mechanisms

In OLEDs, electrical excitation generates both singlet (25%) and triplet (75%) excitons. frontiersin.org While fluorescence arises from the decay of singlet excitons, phosphorescent OLEDs (PhOLEDs) and TADF-OLEDs are designed to harvest the energy of triplet excitons, which can theoretically lead to 100% internal quantum efficiency. rsc.orgmdpi.com Carbazole derivatives, including this compound, are frequently used as host materials in PhOLEDs. rsc.orgoptica.org

Thermally Activated Delayed Fluorescence (TADF) Phenomena in Carbazole Systems

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules without the need for heavy metals found in phosphorescent emitters. rsc.orgrsc.org This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). frontiersin.orgrsc.org If this energy gap is small enough (typically < 0.3 eV), triplet excitons can be converted back to singlet excitons via a process called reverse intersystem crossing (rISC), which is fueled by thermal energy. itu.edu.trnih.gov These newly formed singlet excitons can then decay radiatively, producing delayed fluorescence.

Carbazole derivatives are extensively used as the donor component in donor-acceptor (D-A) type TADF molecules. itu.edu.trfrontiersin.org The spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole donor and the lowest unoccupied molecular orbital (LUMO) on an acceptor unit is a key strategy to achieve a small ΔEST. itu.edu.tr The steric hindrance induced by substituents, such as the o-tolyl group in this compound, can play a crucial role in achieving a highly twisted structure. This twisting decouples the HOMO and LUMO, leading to a smaller ΔEST and promoting TADF behavior. frontiersin.orgnih.gov Research has shown that replacing carbazole with a more sterically hindered derivative like 1,3,6,8-tetramethyl-carbazole can successfully induce TADF properties in a molecule that was previously only fluorescent. frontiersin.orgnih.gov The development of carbazole-based TADF emitters has led to OLEDs with very high external quantum efficiencies, exceeding 20% in some cases. frontiersin.orgnih.gov

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of carbazole derivatives are fundamental to their application in electronic and optoelectronic devices. The introduction of substituents, such as the bromo and o-tolyl groups in this compound, significantly influences the electronic structure, redox behavior, and polymerization potential of the carbazole core.

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules like carbazole derivatives. researchgate.net It provides crucial information about their oxidation and reduction potentials, which is essential for understanding their suitability as materials in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.net

The carbazole moiety is known for its electron-donating nature, making it susceptible to oxidation. The position of substituents on the carbazole ring can tune these properties. For instance, in N-substituted carbazoles, the oxidation process typically leads to the formation of a radical cation. nih.gov The oxidation potential is a key parameter; a lower oxidation potential indicates that the material can be more easily oxidized and can function as a better hole-transporting material.

Studies on related carbazole monomers have been conducted using various working electrodes (e.g., gold, glassy carbon, platinum) in solvents like dichloromethane, with ferrocene/ferrocenium (Fc/Fc⁺) often used as an internal standard. researchgate.net The oxidation of N-substituted carbazole-based monomers typically occurs via the 3,6-positions of the carbazole ring. nih.gov For 3-bromo substituted carbazoles, oxidation and subsequent coupling would likely be directed to the 6-position and potentially the 8-position.

Table 1: Electrochemical Data for Representative Carbazole Derivatives

| Compound | Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | Electrode | Solvent |

|---|---|---|---|

| 9-phenyl-9H-carbazole | ~1.15 (onset) | Graphite | Dichloromethane |

| 9-(4-Bromophenyl)-9H-carbazole | Data not specified | Gold | Dichloromethane |

This table illustrates typical data obtained for related compounds; specific values for this compound are not available in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for designing optoelectronic materials. These energy levels govern the charge injection and transport properties of a material and determine its suitability for use in specific layers of a device, such as hole transport layers (HTL), electron transport layers (ETL), or emissive layers.

The HOMO and LUMO levels can be estimated from cyclic voltammetry data. researchgate.net The onset oxidation potential (E_ox_onset) is used to calculate the HOMO energy level using empirical formulas, often referenced against the ferrocene/ferrocenium redox couple, which is assumed to have an absolute energy level of -4.8 eV or -5.1 eV relative to the vacuum level. researchgate.net The LUMO energy level can then be determined by adding the optical bandgap (E_g_opt), obtained from the onset of the UV-Vis absorption spectrum, to the HOMO energy level. researchgate.net

Formulae for HOMO/LUMO Estimation:

HOMO (eV) = -[E_ox_onset (vs. Fc/Fc⁺) + 4.8]

LUMO (eV) = HOMO + E_g_opt

The substitution pattern on the carbazole core significantly impacts the HOMO and LUMO levels. The electron-donating carbazole nitrogen atom leads to a relatively high HOMO level, facilitating hole injection and transport. Attaching an electron-withdrawing group like bromine to the 3-position is expected to lower (stabilize) the HOMO level, which can improve the material's stability but may create a larger barrier for hole injection from common anodes like ITO. The o-tolyl group at the nitrogen position, being electron-donating, would tend to raise the HOMO level. The net effect on the HOMO and LUMO energies of this compound would be a balance of these opposing electronic influences.

For instance, studies on other carbazole derivatives have shown that HOMO energy levels can range from -5.67 eV to -6.02 eV depending on the electron-withdrawing or electron-donating nature of the substituents. researchgate.net

Table 2: Estimated Frontier Orbital Energies for Related Carbazole Derivatives

| Compound Derivative Class | Typical HOMO (eV) | Typical LUMO (eV) | Method |

|---|---|---|---|

| Aryl-substituted Carbazoles | -5.67 to -6.02 | Varies with bandgap | Calculated from CV |

This table provides a general range for related compounds, as specific experimental values for this compound are not available in the provided sources.

Carbazole-based monomers are excellent candidates for electropolymerization, a process that allows for the direct growth of a conductive and electroactive polymer film onto an electrode surface. nih.govresearchgate.net This method is convenient for fabricating thin films for applications in sensors, electrochromic devices, and as semiconductor layers. nih.gov

The polymerization of carbazole and its N-substituted derivatives typically proceeds through the formation of radical cations upon electrochemical oxidation. These radical cations then couple, most commonly at the 3- and 6-positions of the carbazole ring, which are the most electron-rich sites. nih.gov This leads to the formation of poly(3,6-carbazole) chains.

For this compound, the 3-position is blocked by a bromine atom. This has several important consequences for polymerization:

Regioselectivity : Polymerization is prevented from occurring at the 3-position. Coupling would be directed to the 6-position, potentially leading to a more linear and well-defined polymer structure, such as poly(3-bromo-6,9-carbazole), or coupling could occur at other positions like C-2 or C-8, though this is less common. Blocking one of the reactive sites can reduce the likelihood of cross-linking, which can improve the solubility and processability of the resulting polymer.

Stability : Blocking the 3-position can also enhance the stability of the monomer and the resulting polymer by preventing unwanted side reactions or the formation of excimers and oligomers. ossila.com

The electropolymerization process is typically monitored by repeated cyclic voltammetry scans. As the polymer film grows on the electrode surface, new redox peaks corresponding to the polymer's oxidation and reduction appear and increase in intensity with each cycle. nih.govresearchgate.net The properties of the resulting polymer, such as its conductivity, color (in neutral and oxidized states), and morphology, depend on the monomer structure and the polymerization conditions (solvent, electrolyte, potential range). researchgate.net For example, poly(3-(9H-carbazol-9-yl)propanenitrile) films exhibit a green color in their oxidized state and are transparent in their neutral state. researchgate.net

Intermolecular Interactions and Aggregation Properties in Solid State and Solution

Intermolecular interactions play a crucial role in determining the solid-state morphology and solution-phase behavior of carbazole derivatives. These interactions influence key properties such as charge transport in thin films, solubility, and aggregation-induced emission (AIE). nih.govnih.gov

In the solid state, particularly in amorphous thin films used in OLEDs, the arrangement of molecules and the intermolecular electronic coupling are critical for efficient charge mobility. The interactions between adjacent carbazole units can lead to the splitting of energy levels. nih.gov The random orientation of molecules in an amorphous solid creates energetic disorder, which can be modeled as a distribution of energy states. nih.gov Stronger intermolecular interactions can lead to the formation of molecular assemblies or aggregates with distinct electronic properties. nih.gov

The bulky o-tolyl group at the 9-position of this compound is expected to induce significant steric hindrance. This steric bulk can disrupt the close packing of the carbazole units, a phenomenon that can be advantageous in certain applications. For example, preventing strong π-π stacking can help to suppress the formation of aggregates that often act as exciton traps and quench fluorescence in the solid state. This strategy is often employed in the design of host materials for OLEDs.

In solution, carbazole derivatives can form intermolecular hydrogen bonds if an N-H proton is present. acs.org However, in 9-substituted carbazoles like the title compound, this type of interaction is absent. The dominant intermolecular forces would be van der Waals forces and potential π-π interactions between the carbazole rings, although the latter may be sterically hindered by the o-tolyl group.

Some carbazole derivatives exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in dilute solutions but become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. The specific substitution pattern on the carbazole core is critical for achieving AIE properties.

Advanced Research Applications of 3 Bromo 9 O Tolyl 9h Carbazole in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are widely recognized for their excellent electronic properties, making them prime candidates for various roles in OLEDs. Their high triplet energy and good charge transport characteristics are particularly advantageous.

Role as Host Materials for Phosphorescent and Fluorescent Emitters

In the architecture of an OLED, the host material plays a critical role in the emissive layer by dissolving and separating the emitter dopant molecules, thereby preventing aggregation and concentration quenching. An effective host should possess a high triplet energy to ensure efficient energy transfer to the phosphorescent emitter.

For the broader family of 3-bromocarbazole derivatives, research has demonstrated their utility as host materials. For instance, derivatives of 3-bromo-9H-carbazole are often used as building blocks for synthesizing larger, more complex host materials for both phosphorescent and fluorescent OLEDs. The bromine atom at the 3-position serves as a convenient synthetic handle for introducing other functional groups through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic properties.

However, specific studies detailing the synthesis and application of 3-Bromo-9-(o-tolyl)-9H-carbazole as a host material, including its performance in devices with either phosphorescent or fluorescent emitters, are not documented in the reviewed literature.

Development of Blue, Green, and Red Emitting Systems

The development of efficient and stable emitting systems across the visible spectrum is a key goal in OLED research. The properties of the host material are crucial in achieving high-performance blue, green, and red OLEDs. A host material must have a triplet energy higher than that of the dopant emitter to facilitate efficient energy transfer.

While various carbazole-based hosts have been successfully employed in different colored OLEDs, there are no specific reports on the use of This compound in the development of blue, green, or red emitting systems. Performance data such as external quantum efficiency (EQE), current efficiency, and power efficiency for OLEDs using this specific compound are not available.

Charge Balance and Device Efficiency Enhancement Mechanisms

Achieving a balance between the injection and transport of holes and electrons within the emissive layer is fundamental to maximizing OLED efficiency and operational stability. The molecular structure of the host material significantly influences charge carrier mobility. The carbazole moiety is known for its hole-transporting characteristics, and the introduction of electron-withdrawing or electron-donating groups can modulate these properties.

The steric hindrance introduced by the ortho-tolyl group in This compound would be expected to influence the molecular packing in thin films, which in turn would affect its charge transport properties. However, without experimental data, any discussion on its specific role in charge balance and efficiency enhancement remains speculative. There are no published studies that investigate the charge transport properties or the mechanisms by which this specific isomer might enhance device efficiency.

Organic Photovoltaics (OPVs) and Solar Cells

In the field of solar energy, carbazole derivatives have also found application due to their favorable electronic and photophysical properties.

Function as Hole-Transporting Materials (HTMs)

In organic and perovskite solar cells, the hole-transporting material (HTM) is a crucial component that selectively extracts and transports holes from the light-absorbing layer to the anode while blocking electrons. An ideal HTM should possess high hole mobility, appropriate energy levels (HOMO and LUMO) to align with the absorber material, and good film-forming properties.

Carbazole-based polymers and small molecules are widely explored as HTMs. The planar carbazole core facilitates intermolecular π-π stacking, which is beneficial for charge transport. While the general class of 3-bromocarbazole derivatives is used in the synthesis of HTMs, there is no specific research available on the application of This compound in this capacity. Performance metrics for solar cells employing this compound as an HTM, such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), have not been reported.

Application in Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells (DSSCs), organic molecules can be used either as the sensitizing dye that absorbs light or as a component of the electrolyte or hole-transporting medium. The electron-rich nature of the carbazole core makes it a suitable donor unit in D-π-A (Donor-π-bridge-Acceptor) dyes for DSSCs.

While numerous studies have focused on designing and synthesizing carbazole-based dyes for DSSCs, there is no literature that specifically reports the use of This compound in this context.

Integration into Perovskite Solar Cells (PSCs) and Device Stability

There is no available research data on the integration of this compound as a component, such as a hole-transporting layer (HTL), in perovskite solar cells. Consequently, no information exists regarding its effect on device performance, efficiency, or long-term stability.

Self-Assembled Monolayers (SAMs) as Hole-Selective Layers

No studies have been found that describe the synthesis or application of this compound in the formation of self-assembled monolayers for use as hole-selective layers in electronic devices.

Photocatalysis

The scientific literature lacks any mention of this compound being utilized in the field of photocatalysis.

Design and Synthesis of Carbazole-Based Photocatalysts

There are no published methods on the design or synthesis of photocatalysts derived from or incorporating the this compound structure.

Mechanism of Photocatalytic Organic Reactions (e.g., Proton-Coupled Electron Transfer)

As there are no studies on its use in photocatalysis, no mechanistic investigations, including those involving proton-coupled electron transfer (PCET), have been reported for this compound.

Incorporation into Covalent Organic Frameworks (COFs) for Enhanced Catalytic Performance

Research on covalent organic frameworks does not mention the use of this compound as a monomer or building block for creating COFs with catalytic properties.

Chemical Sensing

No literature is available that details the application of this compound as a component in the development of chemical sensors.

The steric hindrance imposed by the ortho-tolyl group compared to its meta and para isomers likely influences its synthesis, purification, and subsequent electronic and physical properties. This may contribute to the lack of its exploration in the highly specific and performance-driven applications outlined. While the broader family of carbazole derivatives is of significant interest in materials science, This compound remains an uncharacterized compound in the specific advanced research areas requested. Further research would be required to determine its potential, if any, in these fields.

Development of Colorimetric and Fluorescent Anion Sensors

The design and synthesis of chemosensors for the selective detection of anions have garnered considerable attention due to their importance in environmental and biological systems. While direct research on this compound as an anion sensor is not extensively documented, the broader family of carbazole derivatives has shown significant promise in this area. The fundamental principle behind their sensing capability lies in the interaction between the anion and the carbazole moiety, which can lead to detectable changes in color (colorimetric) or fluorescence.

Carbazole-based sensors often utilize hydrogen bonding interactions to bind anions. The introduction of specific functional groups can enhance both the affinity and selectivity for certain anions. For instance, the incorporation of hydrogen bond donors like amide or urea (B33335) groups at the C-3 and C-6 positions of the carbazole ring can create a pre-organized binding pocket for anions. The o-tolyl group at the N-9 position of this compound can influence the electronic properties and steric environment of the carbazole core, which in turn could modulate its anion binding characteristics.

Furthermore, the bromine atom at the C-3 position acts as an electron-withdrawing group. Such substitutions have been shown to shift the absorption spectra of carbazole-based receptors, a crucial aspect for the development of colorimetric sensors. mdpi.com In some carbazole systems, the interaction with an anion can induce a photoinduced electron transfer (PET) process, leading to a "turn-on" or "turn-off" fluorescent response. While speculative for this specific compound, the electronic perturbation caused by the bromine and o-tolyl substituents could potentially be harnessed to develop fluorescent anion sensors.

Anion Binding Studies and Recognition Mechanisms

The recognition of anions by carbazole-based receptors is primarily governed by non-covalent interactions, with hydrogen bonding being the most significant. The N-H proton of the carbazole ring, when present, is a key hydrogen bond donor. In N-substituted carbazoles like this compound, this direct N-H interaction is absent. Therefore, for this molecule to act as an anion sensor, additional hydrogen-bonding moieties would need to be incorporated into its structure, for example, through further functionalization at other positions of the carbazole ring.

Studies on related carbazole derivatives reveal that the binding strength and selectivity are highly dependent on the nature and position of the substituent groups. Electron-withdrawing groups, such as the bromo group in the target compound, can increase the acidity of any appended hydrogen bond donors, thereby enhancing the binding affinity for anions. nih.govchemrxiv.org The recognition mechanism often involves the formation of a host-guest complex, where the carbazole-based receptor encapsulates the anion. The stability of this complex is determined by the complementarity in size, shape, and electronic properties between the receptor and the anion.

The o-tolyl group introduces a significant steric presence which can influence the geometry of the binding pocket and, consequently, the selectivity towards different anions. This steric hindrance could favor the binding of smaller or more linear anions over bulkier ones. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are typically employed to study these binding events, with changes in the spectra providing information on the binding stoichiometry and association constants.

Multi-Target Sensing Capabilities (e.g., Metal Ions, Amino Acids)

Expanding the utility of sensor molecules to detect multiple types of analytes is a growing area of research. While the primary focus for many carbazole derivatives has been on anion sensing, the versatile carbazole scaffold can be adapted for the detection of other species like metal ions and amino acids.

Research has demonstrated that carbazole-based polymers can act as fluorescent sensors for metal ions such as Fe³⁺. researchgate.net In these systems, the carbazole units can coordinate with the metal ion, leading to a quenching of their fluorescence. Another study reported a carbazole-azine derivative as a selective fluorescent sensor for Cu²⁺. nih.gov These examples suggest that with appropriate functionalization, this compound could potentially be developed into a sensor for specific metal ions. The bromine atom offers a convenient handle for introducing chelating groups that could selectively bind to metal cations.

The detection of amino acids presents a more complex challenge due to their zwitterionic nature and structural diversity. However, the principles of supramolecular chemistry, involving a combination of hydrogen bonding, electrostatic interactions, and steric effects, could be applied. A suitably modified this compound derivative, perhaps incorporating both a Lewis acidic site for the carboxylate group and a hydrogen bond donor for the ammonium (B1175870) group of the amino acid, could theoretically achieve selective recognition. To date, there is a lack of specific research on this compound for amino acid sensing.

Polymeric and Dendritic Carbazole Architectures

The incorporation of this compound into larger polymeric and dendritic structures opens up new avenues for creating materials with advanced photoactive and electroactive properties. The bromine atom on the carbazole ring is a key feature, providing a reactive site for various polymerization reactions.

Synthesis of Conjugated Polycarbazoles

Conjugated polymers based on carbazole are of great interest for applications in organic electronics. The synthesis of such polymers from this compound can be achieved through cross-coupling reactions, most notably Suzuki and Heck coupling reactions.

In a typical Suzuki polymerization, the bromo-functionalized monomer would be reacted with a diboronic acid or ester derivative of a suitable comonomer in the presence of a palladium catalyst. This would lead to the formation of a conjugated polymer with alternating carbazole and comonomer units. The choice of comonomer can be used to fine-tune the electronic and physical properties of the resulting polymer.

Alternatively, a homopolymer of this compound could be synthesized via Yamamoto coupling, which involves the dehalogenative polycondensation of the monomer using a nickel or palladium complex. Another approach is through Grignard metathesis (GRIM) polymerization, where the monomer is first converted to a Grignard reagent and then polymerized using a nickel catalyst.

The o-tolyl group plays a crucial role in these polymerization processes. Its steric bulk can enhance the solubility of the resulting polymers, which is often a challenge in the processing of conjugated polymers. This improved solubility allows for the formation of high-quality thin films, which are essential for device fabrication.

Table 1: Potential Polymerization Reactions for this compound

| Polymerization Method | Comonomer/Reagent | Catalyst | Resulting Polymer Structure |

| Suzuki Coupling | Aryl-diboronic acid/ester | Pd(PPh₃)₄ | Alternating conjugated copolymer |

| Heck Coupling | Divinyl-aromatic compound | Pd(OAc)₂ | Conjugated polymer with vinylene linkages |

| Yamamoto Coupling | - | Ni(COD)₂ | Conjugated homopolymer |

| Grignard Metathesis | - | Ni(dppp)Cl₂ | Conjugated homopolymer |

Application as Photoactive and Electroactive Polymers

Polymers derived from this compound are expected to exhibit interesting photoactive and electroactive properties, making them suitable for a range of applications in organic electronics.

Electroactive Properties: The electroactivity of these polymers stems from the ability of the carbazole units to undergo reversible oxidation. This property makes them suitable for use as hole-transporting layers in OLEDs and organic photovoltaic (OPV) devices. The HOMO and LUMO energy levels of the polymers, which determine their charge injection and transport characteristics, can be tailored through synthetic design. The presence of the bromine atom in the monomer can also influence the electronic properties of the resulting polymer. rsc.org

Furthermore, the reversible redox behavior of these polycarbazoles makes them promising candidates for electrochromic materials. pku.edu.cn Thin films of these polymers can change color upon the application of an electrical potential, which is a desirable property for applications such as smart windows and displays. The switching speed, color contrast, and stability of the electrochromic device are all dependent on the specific structure of the polymer.

Table 2: Potential Applications of Polymers Derived from this compound

| Application Area | Relevant Property | Potential Role of the Polymer |

| Organic Light-Emitting Diodes (OLEDs) | Photoluminescence, Hole-transport | Emissive layer, Hole-transport layer |

| Organic Photovoltaics (OPVs) | Light absorption, Hole-transport | Donor material, Hole-transport layer |

| Electrochromic Devices | Reversible redox behavior | Electrochromic layer |

| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Active semiconductor layer |

Computational and Theoretical Studies on 3 Bromo 9 O Tolyl 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of properties, from optimized geometries to spectroscopic characteristics and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is typically a geometry optimization, where the molecule's lowest energy conformation is determined. For 3-Bromo-9-(o-tolyl)-9H-carbazole, a key structural parameter is the dihedral angle between the carbazole (B46965) ring system and the o-tolyl group. This angle is crucial as it governs the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule.

In the case of the related compound, 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole, crystallographic studies have shown a large dihedral angle of 88.2° between the carbazole core and the attached benzene (B151609) ring, which significantly reduces conjugation. For the para-tolyl isomer, 3-Bromo-9-(p-tolyl)-9H-carbazole, smaller dihedral angles are expected, which would enhance π-π interactions. It can be inferred that the ortho-tolyl isomer would likely exhibit a significant twist between the carbazole and tolyl rings due to steric hindrance from the methyl group at the ortho position. This would lead to a larger dihedral angle compared to the para isomer, impacting its electronic and photophysical properties.

The carbazole ring itself is known to be essentially planar, a feature that is expected to be maintained in this compound.

Table 1: Predicted Structural Parameters of this compound (Inferred from Analogous Compounds)

| Parameter | Predicted Value/Characteristic | Rationale/Comparison |

| Carbazole Ring System | Essentially Planar | A common feature of the carbazole core. |

| Dihedral Angle (Carbazole-Tolyl) | Large, significant twist | Steric hindrance from the ortho-methyl group would likely force a non-planar arrangement relative to the carbazole ring, similar to what is seen in other sterically hindered carbazole derivatives. |

Prediction of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior, including its charge transport properties and its absorption and emission characteristics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in the design of materials for organic electronics.

For carbazole-based donor-acceptor molecules, arylation at the 9-position of the carbazole can lower the HOMO energy level, which is advantageous for tuning the band gap when combined with suitable acceptor groups. In this compound, the carbazole moiety acts as the primary electron donor. The HOMO is typically localized on the carbazole ring system, while the LUMO distribution can be influenced by the substituents.

DFT calculations on similar carbazole derivatives have shown that the HOMO-LUMO gap can be effectively tuned. For a series of carbazole-based donor-acceptor compounds, calculated HOMO-LUMO gaps were in good agreement with experimental values derived from optical absorption spectra. The large energy gap between HOMO and LUMO orbitals is characteristic of high chemical hardness and kinetic stability.

Table 2: Representative Frontier Molecular Orbital Energies of Carbazole Derivatives (for comparison)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Reference |

| Carbazole-based D-A-D Compound 1 | - | - | 3.42 | Calculated |

| Carbazole-based D-A-D Compound 2 | - | - | 2.50 | Calculated |

| Diindolo[3,2-b:2′,3′-h]carbazoles | ~ -5.1 | ~ -2.5 | ~2.6 | Experimental |

For this compound, the HOMO energy would be influenced by the electron-donating carbazole core, while the LUMO energy would be affected by both the carbazole and the tolyl substituent, as well as the bromine atom. The significant dihedral angle expected for the ortho isomer would likely lead to a less delocalized LUMO compared to the para isomer, potentially resulting in a larger HOMO-LUMO gap.

Spectroscopic Property Simulations (e.g., UV-Vis, NMR Chemical Shifts)

DFT calculations are also employed to simulate spectroscopic properties, which can aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. For carbazole derivatives, the absorption spectra typically show π-π* transitions. The calculated spectra for related compounds have shown good correlation with experimental results.

Reactivity Indices and Site-Selectivity Prediction

DFT can be used to calculate various reactivity descriptors, such as Fukui functions and Mulliken charges, which provide insights into the reactivity and site-selectivity of a molecule. These indices can predict the most likely sites for electrophilic, nucleophilic, and radical attack.

For halogenated carbazoles, understanding their reactivity is crucial. In this compound, the bromine atom, the nitrogen atom, and the aromatic rings are all potential sites for chemical reactions. DFT calculations could map the electron density and electrostatic potential to identify the most reactive centers. For instance, the analysis of these indices could predict the regioselectivity of further functionalization, such as additional halogenation or cross-coupling reactions, which are common for synthesizing more complex carbazole-based materials.

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecular ensembles, providing insights into bulk properties and intermolecular interactions.

Investigation of Intermolecular Interactions and Packing

MD simulations can predict how molecules of this compound would pack in the solid state and interact in solution. These simulations are particularly useful for understanding the formation of molecular assemblies and crystal structures. The intermolecular forces, such as van der Waals interactions and π-π stacking, play a critical role in determining the bulk properties of organic materials.

For carbazole derivatives, π-π stacking interactions are a significant factor in their crystal packing. In the case of this compound, the bulky ortho-tolyl group would likely disrupt efficient π-π stacking between the carbazole planes, leading to a less ordered packing compared to less sterically hindered derivatives. MD simulations could model this behavior and predict the resulting bulk morphology, which has implications for properties like charge mobility in thin films.

Simulation of Molecular Behavior in Different Environments

Molecular simulations are powerful tools for understanding how a molecule's environment influences its behavior. mdpi.com These simulations can model complex systems by combining quantum mechanics for the central parts of a system with classical physics for the surrounding environment. mdpi.com This hybrid approach allows for the study of macromolecules and their interactions in various states. mdpi.com

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the intricate details of chemical reactions at a molecular level.

Energy Barrier Calculations for Synthetic Pathways

The synthesis of this compound and related compounds often involves multiple steps, and understanding the energy barriers of these pathways is key to optimizing reaction conditions. A common synthetic route to 3-bromo-9H-carbazole derivatives involves the bromination of the corresponding 9-substituted carbazole using N-bromosuccinimide (NBS). nih.govscienceopen.com For example, 3-bromo-9-ethyl-9H-carbazole can be synthesized by reacting 9-ethyl-carbazole with NBS in dimethylformamide (DMF). nih.govscienceopen.com

Quantum chemical calculations can model the transition states and intermediates of such reactions, providing a quantitative measure of the activation energies. This information is vital for predicting reaction rates and identifying potential side reactions.

Understanding Oxidative Coupling Processes

Oxidative coupling of carbazoles is a critical method for creating larger, conjugated systems, such as bicarbazoles, which are valuable in materials science. nih.govacs.org These reactions often proceed through a mechanism involving a carbazole radical cation. nih.govacs.orgresearchgate.net The regioselectivity of the coupling (e.g., 3,3'- versus 1,3'-bicarbazoles) is governed by both steric and electronic effects of the substituents on the carbazole ring. nih.govacs.org

Quantum chemical methods can be used to study the electronic structure of the carbazole radical cation and to model the potential energy surface of the coupling reaction. This allows researchers to understand why certain regioisomers are favored over others and to predict the outcome of oxidative coupling reactions for new carbazole derivatives. nih.govacs.org For instance, the oxidation of carbazole derivatives can be initiated by an electron-transfer equilibrium, and the reaction is often facilitated by reagents with high reduction potentials. researchgate.net

Structure-Property Relationship Modeling and Rational Design

A central goal of computational chemistry in materials science is to establish clear relationships between a molecule's structure and its functional properties. This understanding enables the rational design of new materials with desired characteristics.

Correlating Electronic Structure with Device Performance

The performance of organic light-emitting diodes (OLEDs) and other electronic devices is directly linked to the electronic properties of the materials used. For carbazole derivatives, key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the triplet energy.

Theoretical calculations can predict these electronic properties and correlate them with experimental device performance metrics such as efficiency and color purity. For example, a bipolar host material with a bicarbazole core and a phosphine (B1218219) oxide acceptor unit was shown to have a high triplet energy (2.76 eV), making it suitable for blue phosphorescent OLEDs. ossila.com Devices using this host achieved high current efficiency, power efficiency, and external quantum efficiency. ossila.com

Theoretical Prediction of Photophysical and Electrochemical Parameters

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to predict the photophysical properties of molecules, such as their absorption and emission spectra. mdpi.com For 9-phenyl-9H-carbazole-based compounds, TD-DFT calculations can help to understand the nature of electronic transitions. mdpi.comnih.gov For example, the absorption band around 329 nm in these compounds is attributed to a spin-allowed π–π* local excitation. nih.gov

Similarly, the electrochemical properties, such as oxidation and reduction potentials, can be calculated. These theoretical predictions are crucial for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices. For instance, the irreversible oxidation processes observed in some carbazole derivatives are indicative of the formation of unstable cations. researchgate.net

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 731016-44-7 | C19H14BrN | 336.23 |

| 3-Bromo-9H-carbazole | 1592-95-6 | C12H8BrN | 246.1 |

| 2-Bromo-9H-carbazole | 36805-06-8 | C12H8BrN | 246.1 |

| 3-bromo-9-ethyl-9H-carbazole | 1642433-59-9 | C14H12BrN | 274.16 |

| 3-bromo-9-(4-fluorobenzyl)-9H-carbazole | 1215166-51-6 | C19H13BrFN | 354.22 |

| 9-ethyl-carbazole | 86-28-2 | C14H13N | 195.26 |

| N-bromosuccinimide | 128-08-5 | C4H4BrNO2 | 177.98 |

| 9-phenyl-9H-carbazole | 1153-85-1 | C18H13N | 243.31 |

| 3-Bromo-9-phenyl-9H-carbazole | 1153-85-1 | C18H12BrN | 322.2 |

| 3-Bromo-9-vinyl-9H-carbazole | 46499-01-8 | C14H10BrN | 272.14 |

Future Research Directions and Emerging Opportunities for 3 Bromo 9 O Tolyl 9h Carbazole

Development of Novel Functionalization Strategies for Enhanced Performance

Future research into 3-Bromo-9-(o-tolyl)-9H-carbazole will likely prioritize the development of sophisticated functionalization strategies to precisely tune its optoelectronic properties. The carbazole (B46965) core offers multiple reactive sites, and leveraging these through modern synthetic methods is key to creating next-generation materials.

Key areas for development include:

C-H Functionalization: Transition-metal-catalyzed C-H activation presents a powerful tool for directly attaching various functional groups to the carbazole skeleton without the need for pre-functionalized starting materials. chim.it Research can target the C1, C6, and C8 positions to introduce electron-donating or -withdrawing moieties, thereby modulating the HOMO/LUMO energy levels.

Cross-Coupling Reactions: The bromine atom at the C3 position is an ideal handle for well-established cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of diverse aromatic, heteroaromatic, or amino substituents, which can enhance charge transport capabilities, increase thermal stability, or shift emission wavelengths.

Derivatization of the o-tolyl Group: The ortho-tolyl substituent itself can be a target for modification. Future strategies may involve introducing functional groups onto this peripheral ring to fine-tune the molecule's solubility, solid-state packing, and intermolecular interactions without directly altering the electronic core of the carbazole.

The steric hindrance provided by the o-tolyl group could be strategically exploited to control the regioselectivity of these reactions, potentially leading to novel molecular architectures that are inaccessible with less hindered isomers like the p-tolyl variant.

Table 1: Potential Functionalization Strategies and Their Impact

| Strategy | Target Position(s) | Potential Reaction | Anticipated Performance Enhancement |

|---|---|---|---|

| C-H Arylation | C1, C6, C8 | Palladium or Ruthenium Catalysis | Tuning of HOMO/LUMO levels, improved charge injection/transport. chim.it |

| Suzuki Coupling | C3 (Bromo position) | Pd-catalyzed reaction with boronic acids | Extension of π-conjugation, red-shifting emission, enhanced thermal stability. |

| Buchwald-Hartwig Amination | C3 (Bromo position) | Pd-catalyzed reaction with amines | Introduction of hole-transporting moieties, creation of bipolar host materials. ossila.com |

| Functionalization of the Substituent | Methyl group on the tolyl ring | Radical bromination followed by substitution | Improved solubility, control over morphology in thin films. |

Integration into Next-Generation Organic Electronic and Photonic Devices

The inherent electronic properties of the carbazole scaffold make this compound a promising candidate for a range of organic electronic and photonic devices. mdpi.com Future work will focus on synthesizing derivatives and integrating them as key components in advanced device architectures.

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent OLEDs (PhOLEDs), particularly for high-energy blue emitters, due to their high triplet energy. ossila.comhcchems.com Research on this compound will involve its use as a building block for host materials that can efficiently transfer energy to phosphorescent or Thermally Activated Delayed Fluorescence (TADF) dopants. The o-tolyl group may help disrupt intermolecular aggregation, leading to improved quantum efficiency and device lifetime. ossila.com

Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole unit makes it suitable for use as a donor material in OPV active layers. nbinno.com Future investigations could explore the synthesis of polymers or small molecules incorporating the this compound moiety to optimize light absorption and charge separation at the donor-acceptor interface.

Organic Field-Effect Transistors (OFETs): The potential for high charge carrier mobility in crystalline carbazole derivatives opens avenues for their use in OFETs. nbinno.com Research will be needed to control the thin-film morphology of this compound derivatives, as the molecular packing, influenced by the bulky o-tolyl group, is critical for efficient charge transport.

Advanced Characterization Techniques for In-situ and Operando Studies

To bridge the gap between molecular structure and device performance, future research must employ advanced characterization techniques that go beyond standard analysis. While foundational methods like NMR and mass spectrometry are essential for confirming synthesis , understanding dynamic processes requires more sophisticated tools.

In-situ Spectroelectrochemistry: This technique allows for the characterization of the electronic structure (e.g., via UV-Vis-NIR absorption) of this compound derivatives as a function of applied potential. This provides direct insight into the stability of radical cations or anions, which is crucial for understanding degradation pathways in devices.

Operando Photoluminescence and Electroluminescence Studies: Analyzing the emission spectra and lifetime of a material while an OLED is actively running provides critical data on efficiency roll-off mechanisms, exciton (B1674681) dynamics, and material degradation under electrical stress.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To understand the performance of OFETs and OPVs, GIWAXS can be used to probe the molecular packing and orientation of this compound-based thin films, revealing how the o-tolyl group influences the solid-state order.

Synergistic Approaches Combining Synthetic, Computational, and Application-Oriented Research

A holistic and efficient research strategy will involve the tight integration of computational modeling, chemical synthesis, and device engineering. This synergistic approach can accelerate the discovery of high-performance materials based on the this compound scaffold.

Computational Screening: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict key properties such as HOMO/LUMO energies, triplet energies, and absorption/emission spectra for virtual derivatives of this compound. This allows researchers to screen a large number of potential structures and prioritize the most promising candidates for synthesis.

Guided Synthesis: The insights from computational studies will guide synthetic chemists to focus their efforts on molecules with the highest predicted performance for a specific application, such as a high triplet energy for a blue OLED host or a broad absorption spectrum for an OPV donor.

Feedback Loop: The experimental data obtained from device fabrication and characterization can be used to refine and validate the computational models, creating a closed-loop system that continuously improves the predictive power of the theoretical methods and leads to more rapid materials discovery. A combined wet/dry approach has proven effective in exploring novel carbazole derivatives for various applications. mdpi.com

Exploration in Niche Advanced Materials Science Sectors

Beyond mainstream organic electronics, the unique properties of this compound could be leveraged in several niche but high-impact areas of materials science.

Thermoelectric Materials: Certain organic semiconductor materials can convert heat energy into electrical energy. Research cited in patents suggests that related carbazole structures are being explored for thermoelectric applications. chiralen.com The specific molecular packing and electronic properties induced by the this compound structure could be investigated for their potential in organic thermoelectric generators.

Host Materials for Perovskite Solar Cells: The interface layers in perovskite solar cells are critical for efficient charge extraction and device stability. The hole-transporting properties of carbazole derivatives make them candidates for the hole transport layer (HTL). Future work could explore derivatives of this compound as stable, efficient, and cost-effective HTL materials.

Chemical Sensors: By functionalizing the this compound core with specific receptor units, it may be possible to create fluorescent sensors. The binding of an analyte could trigger a change in the fluorescence emission, providing a sensitive detection mechanism. The steric pocket created by the o-tolyl group might be exploited to achieve selectivity for specific analytes.

Sustainability Considerations in Synthesis and Application Development

Future research must incorporate the principles of green chemistry to ensure that the development of materials based on this compound is environmentally responsible.

Greener Synthetic Routes: Efforts will be directed towards developing syntheses that avoid hazardous solvents and reagents. This includes exploring catalytic methods that reduce waste compared to stoichiometric reactions and minimizing energy-intensive purification steps like column chromatography. chim.ithcchems.com For example, replacing solvents like dimethylformamide (DMF) with more benign alternatives is a key goal. hcchems.comnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. C-H functionalization is an excellent example of an atom-economical approach. chim.it

Device Longevity and Recyclability: A crucial aspect of sustainability is the operational lifetime of the devices in which these materials are used. Research should focus on designing molecules that are resistant to electrochemical and photochemical degradation, thereby extending the lifespan of OLEDs and solar cells and reducing electronic waste. Furthermore, designing materials for easier separation and recycling at the end of a device's life will become increasingly important.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products